![molecular formula C11H9NO6 B12885506 2-(Carboxy(hydroxy)methyl)-5-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12885506.png)
2-(Carboxy(hydroxy)methyl)-5-(methoxycarbonyl)benzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Carboxy(hydroxy)methyl)-5-(methoxycarbonyl)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are known for their diverse applications in organic synthesis, medicinal chemistry, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-5-(methoxycarbonyl)benzo[d]oxazole typically involves the cyclization of 2-aminophenols with appropriate carboxylic acid derivatives. One common method is the reaction of 2-aminophenol with a β-diketone in the presence of a Brønsted acid and a copper(I) catalyst . This reaction proceeds under mild conditions and tolerates various substituents on the 2-aminophenol, such as methyl, chloro, bromo, nitro, and methoxy groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
化学反応の分析
Types of Reactions
2-(Carboxy(hydroxy)methyl)-5-(methoxycarbonyl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-(Carboxy(hydroxy)methyl)-5-(methoxycarbonyl)benzo[d]oxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
作用機序
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-5-(methoxycarbonyl)benzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Benzoxazole: A simpler analog without the carboxy(hydroxy)methyl and methoxycarbonyl substituents.
Benzothiazole: Similar structure but with a sulfur atom replacing the oxygen in the oxazole ring.
Benzimidazole: Contains a nitrogen atom in place of the oxygen in the oxazole ring.
Uniqueness
2-(Carboxy(hydroxy)methyl)-5-(methoxycarbonyl)benzo[d]oxazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both carboxy(hydroxy)methyl and methoxycarbonyl groups enhances its reactivity and potential for forming diverse derivatives. Additionally, its ability to interact with various molecular targets makes it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C11H9NO6 |
|---|---|
分子量 |
251.19 g/mol |
IUPAC名 |
2-hydroxy-2-(5-methoxycarbonyl-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C11H9NO6/c1-17-11(16)5-2-3-7-6(4-5)12-9(18-7)8(13)10(14)15/h2-4,8,13H,1H3,(H,14,15) |
InChIキー |
QVJALNGXHOVLFS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=N2)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12885436.png)
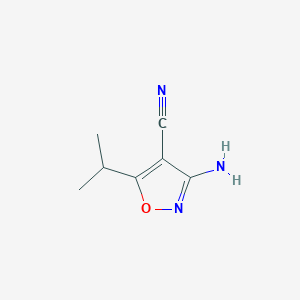
![2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol](/img/structure/B12885442.png)

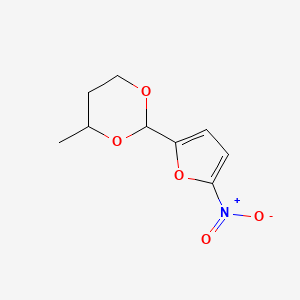
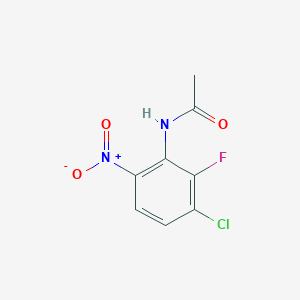
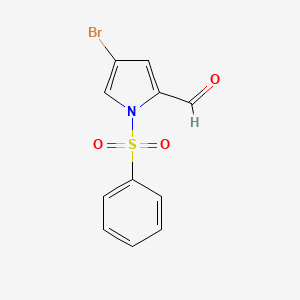
![3-Chloro-2-[4-(chlorosulfonyl)phenyl]-1-benzofuran-6-sulfonyl chloride](/img/structure/B12885474.png)
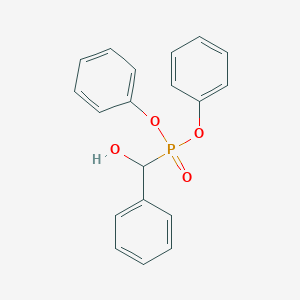

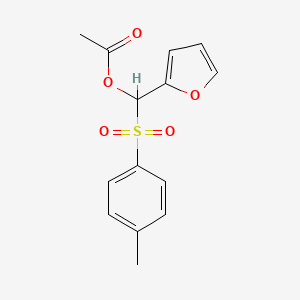
![3-(Pyridin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12885494.png)
![Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B12885497.png)
